7-Deoxydoxorubicinone

Description

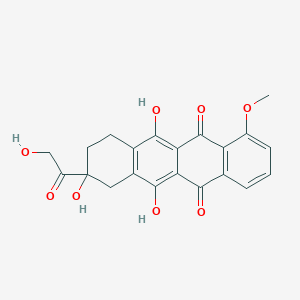

Structure

3D Structure

Properties

IUPAC Name |

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,22,24,26,28H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFPRZWWKUHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38554-25-5 | |

| Record name | NSC270536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Formation Pathways and Biotransformation Mechanisms of 7 Deoxydoxorubicinone

Enzymatic Pathways Leading to 7-Deoxydoxorubicinone Formation

The biotransformation of doxorubicin (B1662922) into this compound is a reductive process that primarily involves the cleavage of the glycosidic bond. This reaction is catalyzed by a specific set of enzymes, predominantly located within certain subcellular compartments and dependent on specific cofactors.

Reductive Deglycosidation Catalyzed by Specific Reductases

The formation of this compound from doxorubicin occurs through a process known as reductive deglycosidation. This enzymatic reaction is primarily catalyzed by various reductases, including aldehyde reductase, carbonyl reductase, and members of the aldo-keto reductase (AKR) superfamily. nih.govnih.govpharmgkb.org These enzymes facilitate the cleavage of the glycosidic bond linking the amino sugar, daunosamine (B1196630), to the aglycone core of doxorubicin. researchgate.net This process is a key step in the metabolic detoxification of doxorubicin. researchgate.net

The enzymatic reduction of doxorubicin is crucial as it can lead to the formation of reactive oxygen species (ROS), which contribute to the drug's cytotoxic effects. pharmgkb.orginvivochem.com Specifically, the cleavage of the glycosidic bond can yield this compound, a process that also generates ROS and hydrogen peroxide. pharmgkb.org

Role of Subcellular Fractions in Metabolic Conversion

The metabolic conversion of doxorubicin to this compound is localized within specific subcellular fractions. Studies have shown that the enzymes responsible for reductive glycosidic cleavage are predominantly found in the microsomal subcellular fraction. vumc.nl Microsomes, which are vesicles formed from the endoplasmic reticulum, house a variety of drug-metabolizing enzymes. mdpi.com

In contrast to the formation of doxorubicinol (B1670906), another major metabolite of doxorubicin which primarily occurs in the cytosol, the generation of 7-deoxyaglycones is a hallmark of microsomal metabolism. vumc.nlnih.gov The cytosol, which is the aqueous component of the cytoplasm, contains a different set of enzymes, including many of the reductases responsible for converting doxorubicin to doxorubicinol. nih.govnih.gov Doxorubicin has been observed to accumulate in the cytosol of resistant cancer cells, suggesting that intracellular metabolism plays a role in drug resistance. frontiersin.orgnih.gov

Cofactor Dependence in Reductive Metabolism

The reductive metabolism of doxorubicin, including the formation of this compound, is critically dependent on the presence of specific cofactors. The primary cofactor required for this enzymatic process is NADPH (Nicotinamide Adenine Dinucleotide Phosphate). vumc.nlplos.org

NADPH acts as an electron donor for the reductase enzymes, enabling the reductive cleavage of the glycosidic bond. researchgate.netplos.org The availability of NADPH can therefore influence the rate and extent of doxorubicin metabolism. This NADPH-dependent conversion is a key feature of the bioactivation and detoxification pathways of doxorubicin. plos.orgresearchgate.net

In Vitro and In Vivo Metabolic Studies of Doxorubicin and its Analogs

The metabolism of doxorubicin and its analogs has been extensively studied in both laboratory (in vitro) and living organism (in vivo) settings. These studies have provided valuable insights into the formation of this compound and its relationship with other metabolites.

Identification of Precursor-Product Relationships in Metabolic Cascades

The metabolism of doxorubicin is a complex cascade of reactions that produces a variety of metabolites. This compound is one of several aglycone metabolites formed through deglycosidation. researchgate.netnih.gov This process can occur via either reductive or hydrolytic cleavage of the glycosidic bond. nih.gov

The formation of this compound is part of a broader metabolic pathway that also includes the formation of doxorubicinol, doxorubicinone (B1666622), and doxorubicinolone. mdpi.comresearchgate.net Doxorubicinol is a major alcohol metabolite, while doxorubicinone and doxorubicinolone are other aglycone products. mdpi.comresearchgate.net In some clinical samples, 7-deoxydoxorubicinolone, the alcohol metabolite of this compound, has been identified as the major aglycone metabolite. nih.gov This indicates a precursor-product relationship where this compound can be further metabolized.

Microbial Biosynthetic Context of Anthracyclins Leading to Aglycone Structures

The biosynthesis of anthracyclines, a prominent class of anticancer antibiotics, is a sophisticated process primarily carried out by soil-dwelling bacteria of the genus Streptomyces. frontiersin.org These compounds are classified as type II polyketides, distinguished by their tetracyclic 7,8,9,10-tetrahydro-5,12-naphthacenequinone scaffold. frontiersin.orgnih.gov The entire biosynthetic pathway is a multi-stage process involving the creation of a polyketide backbone, its transformation into the characteristic aglycone (non-sugar) core, and subsequent tailoring steps, including glycosylation, which are crucial for biological activity. frontiersin.orgmdpi.com

The journey begins with the formation of the polyketide chain. A minimal polyketide synthase (PKS) complex, comprising a ketosynthase, chain length factor, and an acyl carrier protein, orchestrates the assembly. acs.org This complex iteratively condenses a starter unit, typically propionyl-CoA, with multiple extender units derived from malonyl-CoA to build a linear poly-β-ketone intermediate. wikipedia.orgmdpi.com

Following the chain assembly, a series of post-PKS tailoring enzymes, including ketoreductases, cyclases, and aromatases, meticulously fold and modify the nascent polyketide chain. mdpi.com This intricate sequence of reactions leads to the formation of key tetracyclic intermediates. A critical early intermediate in the biosynthesis of many anthracyclines is aklanonic acid. nih.govasm.org The correct folding and cyclization of the polyketide chain are paramount; for instance, the enzyme DpsY is essential in the doxorubicin pathway to correctly form the fourth ring, leading to the crucial intermediate aklaviketone (B47369). mdpi.comasm.org

Aklaviketone represents a significant branch point in the biosynthesis of various anthracyclines. mdpi.com From this juncture, further enzymatic modifications dictate the final structure of the aglycone. One such critical modification is the reduction of the 7-oxo group of aklaviketone by a ketoreductase, such as AknU or DnrE, to form a hydroxyl group, yielding aklavinone. acs.orgmdpi.com This C-7 hydroxyl group is essential as it serves as the attachment point for deoxysugar moieties during glycosylation, a step vital for the bioactivity of most anthracyclines. nih.govutupub.fi

The formation of a 7-deoxyaglycone, such as this compound, is not a standard event in the primary biosynthetic pathway of doxorubicin. It represents a deviation, potentially arising from several scenarios:

Enzymatic Malfunction or Absence: A mutation in the gene encoding the C-7 ketoreductase (like dnrE) could prevent the reduction of the 7-oxo group, or a subsequent enzymatic step could fail. While this would not directly yield a 7-deoxy product, it highlights how pathway modifications can lead to altered structures.

Degradation or Biotransformation: The 7-deoxy compounds are often considered degradation products. utupub.fi Reductive cleavage of the glycosidic bond at the C-7 position, a process known as deglycosidation, can lead to the formation of 7-deoxyaglycones. This reaction can be initiated by microsomal or mitochondrial oxidoreductases. nih.gov For instance, NADPH-cytochrome P450 reductase has been shown to metabolize doxorubicin to its 7-deoxyaglycone form in vitro. pharmgkb.org

Shunt Product Formation: In engineered microbial strains or under specific fermentation conditions, metabolic pathways can be rerouted, leading to the accumulation of "shunt products"—intermediates that have been diverted from the main biosynthetic route. asm.orgutupub.fi

The table below summarizes the key enzymes and intermediates involved in the formation of the foundational anthracycline aglycone structures.

Interactive Data Table: Key Components in Anthracycline Aglycone Biosynthesis

| Component | Class | Function/Description | Relevant Genes | Producing Organism Example | Citations |

| Minimal PKS | Enzyme Complex | Assembles the initial polyketide chain from a starter and extender units. | dpsA, dpsB, dpsG | Streptomyces peucetius | acs.org |

| Propionyl-CoA | Starter Unit | A 3-carbon unit that initiates the polyketide chain synthesis for doxorubicin. | N/A | Streptomyces peucetius | wikipedia.org |

| Malonyl-CoA | Extender Unit | 2-carbon units iteratively added to the growing polyketide chain. | N/A | Streptomyces peucetius | wikipedia.org |

| Aklanonic Acid | Intermediate | An early, stable tetracyclic intermediate in the biosynthetic pathway. | dps cluster | Streptomyces peucetius | nih.govasm.org |

| DpsY | Cyclase | Enzyme responsible for the critical fourth-ring cyclization to form aklaviketone. | dpsY | Streptomyces peucetius | asm.org |

| Aklaviketone | Intermediate | A key branch-point intermediate in the biosynthesis of many anthracyclines. | dps cluster | Streptomyces peucetius | mdpi.com |

| DnrE / AknU | Ketoreductase | Reduces the C-7 keto group of aklaviketone to a hydroxyl group, forming aklavinone. | dnrE, aknU | S. peucetius, S. galilaeus | acs.orgmdpi.com |

| Aklavinone | Aglycone | A common anthracycline aglycone, featuring a C-7 hydroxyl group ready for glycosylation. | akn cluster | Streptomyces galilaeus | mdpi.comnih.gov |

| NADPH-cytochrome P450 reductase | Reductase | Can reductively cleave the glycosidic bond, leading to the formation of 7-deoxyaglycones. | POR | Various (implicated in metabolism) | pharmgkb.org |

Analytical Methodologies for the Detection and Quantification of 7 Deoxydoxorubicinone

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the specific and sensitive measurement of 7-deoxydoxorubicinone in biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection offers a sensitive and reliable method for the quantification of this compound. This technique leverages the native fluorescence of the anthracycline ring structure.

A notable HPLC method for the determination of doxorubicin (B1662922) and its fluorescent metabolites, including this compound (referred to as metabolite C), utilizes a cyanopropyl chromatographic column. dntb.gov.ua The separation is achieved using a mobile phase consisting of 10 mM KH2PO4 and acetonitrile (B52724) (75.6:24.4, v/v), with the pH adjusted to 4.3. dntb.gov.ua Fluorescence detection is set at an excitation wavelength of 470 nm and an emission wavelength of 580 nm. dntb.gov.ua This method has demonstrated a sensitivity better than 0.3 ng/mL for all analyzed substances. dntb.gov.ua

The following table summarizes the typical HPLC conditions for the analysis of this compound:

| Parameter | Condition |

| Column | Cyanopropyl (25 cm x 4.6 mm i.d., 5 µm particle size) |

| Mobile Phase | 75.6% 10 mM KH2PO4, 24.4% CH3CN, pH 4.3 |

| Flow Rate | 1.5 mL/min |

| Detection | Fluorescence |

| Excitation λ | 470 nm |

| Emission λ | 580 nm |

| Sensitivity | < 0.3 ng/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and particularly LC-MS/MS have emerged as the gold standard for the highly sensitive and specific quantification of this compound, especially in complex biological matrices. These methods offer superior selectivity by monitoring specific precursor-to-product ion transitions.

A highly sensitive and rapid LC-MS/MS method has been developed for the simultaneous determination of doxorubicin and its four major metabolites, including this compound, in mouse plasma. nih.gov This method utilizes a C18 column with a gradient elution of methanol (B129727) or acetonitrile and water containing 0.1% formic acid. nih.gov The use of selected reaction monitoring (SRM) mode enhances sensitivity and reduces matrix effects. nih.gov

Key parameters of a validated LC-MS/MS method for this compound are presented in the table below:

| Parameter | Condition |

| Column | Luna Omega C18 (1.6 µm; 2.1 mm i.d. × 50 mm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL in mouse plasma nih.gov |

| Linear Range | 0.01–50 ng/mL in mouse plasma nih.gov |

This LC-MS/MS method has demonstrated excellent performance, with intra- and inter-day precision and accuracy within acceptable limits. nih.gov The limit of detection (LOD) for this compound was found to be 0.006 ng/mL. nih.gov

Sample Preparation Protocols for Diverse Biological Matrices

The effective extraction and clean-up of this compound from biological samples are critical for accurate quantification and to prevent interference from endogenous components. The choice of sample preparation protocol depends on the nature of the biological matrix.

Extraction from Murine Biological Specimens (e.g., Plasma, Liver, Spleen, Muscle, Gastrointestinal Tissues, Bile, Feces, Urine)

Plasma: A widely used method for the extraction of this compound from mouse plasma is liquid-liquid extraction (LLE). A small volume of plasma (e.g., 10 µL) is mixed with a potassium phosphate (B84403) buffer and then extracted with a mixture of chloroform (B151607) and methanol (4:1, v/v). nih.gov This LLE method has shown high recovery rates of 81.3–87.7% for this compound in mouse plasma. nih.gov Another approach involves protein precipitation with solvents like methanol or acetonitrile. capes.gov.br

Tissues (Liver, Spleen, Muscle, Gastrointestinal): For solid tissues, the first step is homogenization. Tissues are typically weighed and homogenized in a suitable buffer, such as a sodium phosphate buffer or simply water, to create a tissue homogenate. nih.govunimi.it Subsequently, an extraction procedure, often LLE with a chloroform/isopropanol mixture or protein precipitation with acetonitrile, is applied to the homogenate. capes.gov.brunimi.it

Bile and Urine: Due to their relatively cleaner matrix compared to plasma and tissues, bile and urine samples may require simpler preparation. For HPLC with fluorescence detection, urine and bile samples can sometimes be injected directly after dilution with phosphoric acid and the addition of an internal standard. dntb.gov.ua

Feces: The extraction of anthracyclines from feces presents a greater challenge due to the complexity of the matrix. A common approach involves homogenization of the fecal sample in a suitable solvent, followed by a multi-step extraction and clean-up procedure, which may include LLE and solid-phase extraction (SPE).

Isolation from Human Biological Samples (e.g., Myocardial Cytosolic Fractions, Plasma)

Plasma: For human plasma, both solid-phase extraction (SPE) and LLE are effective methods. SPE using C18-bonded silica (B1680970) cartridges has been successfully employed for the extraction of doxorubicin and its metabolites. dntb.gov.ua Alternatively, LLE with a chloroform:isopropanol (1:1) mixture is also a viable technique. nih.gov

Myocardial Cytosolic Fractions: Studies on doxorubicin metabolism in human heart tissue have utilized cytosolic fractions from myocardial samples. frontiersin.org The preparation involves obtaining myocardial tissue, followed by homogenization and centrifugation to isolate the cytosolic fraction. frontiersin.org For quantitative analysis, the cytosolic fraction would then be subjected to an extraction method, such as LLE or SPE, to isolate this compound prior to chromatographic analysis.

Preparation from In Vitro Cell Culture Models (e.g., MCF7 Cells)

For in vitro models like MCF7 breast cancer cells, the initial step involves harvesting the cells and separating them from the culture medium. The cell pellet is then typically lysed to release the intracellular contents.

A common extraction method for doxorubicin and its metabolites from MCF7 cells involves the use of an acidic ethanol (B145695) solution (a 1:1 mixture of ethanol and 0.3 N HCl). nih.gov To remove proteins, trichloroacetic acid (TCA) can be added. nih.gov The extraction efficiency can be enhanced by ultrasonication in a cold water bath. nih.gov After centrifugation, the supernatant containing this compound can be directly analyzed by LC-MS. nih.gov

The following table provides a summary of a sample preparation protocol for MCF7 cells:

| Step | Procedure |

| 1. Cell Harvesting | Collect cell pellet by centrifugation. |

| 2. Lysis/Extraction | Add a mixture of 0.3 M HCl and ethanol (1:1, v/v). |

| 3. Protein Precipitation | Add 40% TCA. |

| 4. Sonication | Sonicate in a cold water bath for 30 minutes. |

| 5. Centrifugation | Centrifuge at 12,000 x g for 30 minutes at 4°C. |

| 6. Collection | Collect the supernatant for LC-MS analysis. |

Validation of Analytical Methods for Preclinical Research Applications

The validation of analytical methods is a critical process to ensure that the chosen methodology is suitable for its intended purpose, yielding reliable and reproducible data. In the context of preclinical research, this involves a rigorous assessment of several key parameters to confirm that the method can accurately and precisely measure the concentration of this compound in biological samples.

A primary consideration in the validation of an analytical method is its sensitivity and selectivity. Sensitivity refers to the lowest concentration of an analyte that can be reliably detected, while selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

For the analysis of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique. nih.gov This method allows for the simultaneous determination of doxorubicin and its major metabolites, including this compound, in small volumes of biological samples such as mouse plasma. nih.gov

A validated LC-MS/MS method has demonstrated a lower limit of quantification (LLOQ) of 0.01 ng/mL for this compound in a 10 μL mouse plasma sample. nih.gov The selectivity of the method is ensured by the use of selected reaction monitoring (SRM) mode, which minimizes matrix effects and enhances the specific detection of the target analyte. nih.gov

Interactive Data Table: Sensitivity of a Validated LC-MS/MS Method for this compound

| Parameter | Value | Unit |

| Lower Limit of Quantification (LLOQ) | 0.01 | ng/mL |

| Sample Volume | 10 | µL |

| Biological Matrix | Mouse Plasma | - |

Accuracy and precision are fundamental to the reliability of any quantitative analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample.

The accuracy and precision of the LC-MS/MS method for this compound have been thoroughly evaluated. The intra- and inter-day relative standard deviation (RSD) and relative error (RE) for this compound at four quality control concentrations were found to be between 0.9% and 13.6% and -13.0% to 14.9%, respectively. nih.gov These values fall within the acceptable limits for bioanalytical method validation, confirming the method's high degree of accuracy and precision.

Interactive Data Table: Accuracy and Precision of a Validated LC-MS/MS Method for this compound

| Parameter | Value Range |

| Intra-day Relative Standard Deviation (RSD) | 0.9% - 13.6% |

| Inter-day Relative Standard Deviation (RSD) | 0.9% - 13.6% |

| Intra-day Relative Error (RE) | -13.0% - 14.9% |

| Inter-day Relative Error (RE) | -13.0% - 14.9% |

In another study focusing on doxorubicin and its aglycone metabolites, the accuracy for all analytes, including by extension this compound, was reported to be between 97.6% and 115% for within-run analysis and 93.0% to 110% for between-run analysis. nih.gov The precision for all analytes was demonstrated with coefficients of variation of ≤ 6.1% for within-run and ≤ 8.6% for between-run assessments. nih.gov

Understanding the stability of an analyte in biological samples under various storage conditions is critical to ensure the integrity of the samples from collection to analysis. Stability profiling involves assessing the concentration of the analyte over time at different temperatures and after multiple freeze-thaw cycles.

For doxorubicin's aglycone metabolites, which include this compound, stability in plasma has been established under several conditions. nih.gov The aglycones were found to be stable in plasma when stored for 24 hours at room temperature. nih.gov For longer-term storage, they demonstrated stability for 12 weeks at both -20°C and -80°C. nih.gov Furthermore, the samples can undergo a minimum of three freeze-thaw cycles without significant degradation of the analytes. nih.gov Once extracted and evaporated, the samples could be stored for 24 hours at -20°C. nih.gov In a separate study, it was noted that while substantial degradation of the parent drug doxorubicin occurred in plasma over a year, this did not lead to the formation of its aglycone metabolites, suggesting that the measured aglycones are products of in vivo metabolism rather than sample degradation. nih.govresearchgate.net

Interactive Data Table: Stability of Doxorubicin Aglycone Metabolites (including this compound) in Plasma

| Storage Condition | Duration | Stability |

| Room Temperature | 24 hours | Stable |

| -20°C | 12 weeks | Stable |

| -80°C | 12 weeks | Stable |

| Freeze-Thaw Cycles | Minimum of 3 cycles | Stable |

| Extracted and Evaporated Samples at -20°C | 24 hours | Stable |

Biological Activities and Mechanistic Contributions of 7 Deoxydoxorubicinone in Preclinical Models

Role in Anthracycline-Induced Cardiotoxicity Mechanisms

The cardiotoxicity of anthracyclines is a complex process involving multiple cellular pathways. While research has predominantly focused on the parent drug, doxorubicin (B1662922), some studies have started to investigate the direct effects of its metabolites.

The specific role of 7-deoxydoxorubicinone in mediating oxidative stress pathways in cardiomyocytes is not yet well-elucidated in the scientific literature. Oxidative stress is a known key mechanism in doxorubicin-induced cardiotoxicity, characterized by an imbalance between the production of reactive oxygen species and the ability of the cell to detoxify these reactive products. However, dedicated studies detailing the direct impact of this compound on these pathways are currently limited, representing a significant gap in the understanding of its cardiotoxic potential.

The direct effects of this compound on the perturbation of cellular iron homeostasis in cardiomyocytes remain an area requiring further investigation. Doxorubicin is known to interact with iron, leading to the formation of complexes that can catalyze the generation of reactive oxygen species and contribute to oxidative damage. Whether this compound similarly disrupts the intricate regulation of intracellular iron levels in heart cells has not been extensively studied, and specific research on this topic is needed to fully understand its toxicological profile.

The direct association of this compound with the generation of reactive oxygen species (ROS) in preclinical models of cardiotoxicity is not yet clearly established. While ROS generation is a hallmark of doxorubicin-induced cardiotoxicity, the specific contribution of its aglycone metabolite, this compound, to this process is an area that warrants further research. Understanding the capacity of this metabolite to induce ROS would be crucial in delineating its role in anthracycline-related cardiac damage.

Investigations of Molecular Targets and Interactions

To better understand the potential mechanisms of this compound-induced cardiotoxicity, computational and in silico approaches have been employed to predict its molecular targets and interactions.

In silico toxicogenomic analyses have provided insights into the potential molecular targets of this compound and its contribution to doxorubicin-induced chronic cardiotoxicity. A 2024 study conducted molecular docking simulations to assess the binding affinity of doxorubicin and its metabolites to proteins associated with cardiotoxicity.

The findings revealed that this compound exhibited a notable binding affinity for fatty acid synthase (FASN). Specifically, it demonstrated a higher binding affinity and lower concentration inhibition potential for FASN compared to both doxorubicin and another metabolite, doxorubicinol (B1670906). These computational predictions suggest that FASN may be a key molecular target of this compound, and its inhibition could contribute to the metabolic disturbances observed in doxorubicin-induced cardiotoxicity.

The following table summarizes the in silico binding affinities of this compound and related compounds to Fatty Acid Synthase.

| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| This compound | -9.5 | 260.2 nM |

| Doxorubicin | -8.6 | 1.1 µM |

| Doxorubicinol | -8.2 | 2.1 µM |

Furthermore, the same study highlighted that the this compound/fatty acid synthase complex appeared to be quite stable during a 500ns molecular dynamics simulation, further supporting the potential for a significant interaction. These in silico findings point towards this compound as a potentially significant contributor to the cardiotoxic effects of its parent compound, doxorubicin, through its interaction with key cardiac enzymes.

Identified Molecular Interactions (e.g., Beta-1 Adrenergic Receptor, Fatty Acid Synthase)

Toxicogenomic data and molecular docking studies have elucidated the binding affinities of Doxorubicin and its metabolites to various proteins. While the metabolite Doxorubicinol (DOXol) was found to have a primary binding affinity for the Beta-1 Adrenergic Receptor, this compound demonstrated a significant interaction with a different target: Fatty Acid Synthase (FASN).

Computational analyses, including Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, have quantified the binding energy of this interaction. The complex formed between this compound and Fatty Acid Synthase was calculated to have a binding energy ranging from -66.21 to -93.00 kcal/mol. This strong binding affinity suggests a stable interaction, which is primarily driven by van der Waals forces, lipophilic interactions, and Coulombic forces. Compared to the parent compound Doxorubicin, this compound exhibits a higher binding affinity and a lower concentration inhibition potential for Fatty Acid Synthase. This suggests that the metabolite may be a more potent interactor with FASN than Doxorubicin itself.

Table 1: Molecular Docking and Binding Energy of this compound with Fatty Acid Synthase

| Compound | Target Protein | Binding Energy (MM-GBSA) | Key Interaction Forces |

|---|---|---|---|

| This compound | Fatty Acid Synthase (FASN) | -66.21 to -93.00 kcal/mol | Van der Waals, Lipophilic, Coulombic |

Cellular Effects in Preclinical Cell Line Models

The cardiotoxicity of Doxorubicin is a significant limitation in its clinical use, and its metabolites are believed to play a crucial role in this adverse effect. nih.govnih.govmdpi.com Studies have specifically implicated this compound, along with Doxorubicinol, as being associated with cardiotoxicity in cardiomyocytes. nih.gov

Table 2: Reported Effects of Doxorubicin and its Metabolites on Cardiomyocytes

| Cell Line Model | Compound Class | Observed Cellular Effects |

|---|---|---|

| Cardiomyocytes | Doxorubicin Metabolites (including this compound) | Associated with cardiotoxicity and myocardial damage |

| H9c2 Cells | Doxorubicin (Parent Compound) | Induction of apoptosis, Inhibition of proliferation, Increased Reactive Oxygen Species (ROS) |

The development of drug resistance is a major challenge in chemotherapy. In Doxorubicin-resistant breast cancer cell lines, such as MCF-7/DOX (also referred to as MCF-7/ADR), alterations in cellular metabolism are a key feature of the resistance mechanism. nih.govlcsciences.com

Research investigating the metabolic profile of these resistant cells has revealed that Doxorubicin is actively metabolized. nih.gov A liquid chromatography-mass spectrometry (LC-MS/MS) analysis of drug-resistant MCF-7/DOX cells identified differences in the drug metabolites produced compared to the drug-sensitive, wild-type MCF-7 cells. nih.gov This suggests that drug-resistant cells possess distinct drug metabolism mechanisms. nih.gov

Future Directions and Advanced Research Strategies for 7 Deoxydoxorubicinone Studies

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

A holistic understanding of the impact of 7-deoxydoxorubicinone requires moving beyond single-endpoint assays towards an integrated, multi-omics approach. This strategy involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive map of the cellular perturbations induced by this metabolite. Such an approach can reveal novel biomarkers and delineate the complex signaling networks involved in its biological activity. nih.gov

By simultaneously analyzing these different molecular layers, researchers can build detailed models of how this compound affects cellular processes. For instance, integrating transcriptomic and proteomic data can identify key signaling pathways and regulatory hubs that are altered following exposure to the metabolite. nih.govbiorxiv.org This can help distinguish its effects from those of the parent drug, doxorubicin (B1662922). Furthermore, spatial multi-omics techniques can provide these data within the context of intact tissue, offering a richer understanding of disease biology and drug response. astrazeneca.com This level of detail is crucial for identifying specific cellular states and interactions that drive therapeutic resistance or toxicity. mdpi.com

| Omics Layer | Data Generated | Potential Insights for this compound Research |

| Genomics | DNA sequence variations, copy number alterations. | Identification of genetic predispositions affecting metabolism of doxorubicin to this compound. |

| Transcriptomics | Gene expression profiles (mRNA, non-coding RNA). | Elucidation of gene networks and pathways modulated by the metabolite, such as stress response or apoptosis. nih.gov |

| Proteomics | Protein expression levels, post-translational modifications. | Identification of direct protein targets and characterization of signaling cascades (e.g., p53 signaling). nih.gov |

| Metabolomics | Profiles of small-molecule metabolites. | Understanding of metabolic reprogramming induced by this compound and its impact on cellular energy pathways. |

Development of Advanced In Vitro and In Vivo Preclinical Models for Metabolite Research

Progress in understanding the in vivo relevance of this compound is hampered by the limitations of traditional preclinical models. Future research must focus on developing and utilizing more sophisticated and clinically relevant systems.

Advanced In Vitro Models: Standard two-dimensional (2D) cell cultures often fail to replicate the complexity of a tumor microenvironment. Three-dimensional (3D) models, such as spheroids and organoids, offer a more physiologically relevant context to study the formation, distribution, and activity of this compound. These models better mimic cell-cell interactions, nutrient gradients, and cellular heterogeneity found in vivo.

Advanced In Vivo Models: While standard mouse models, such as BALB/c mice, have been used in pharmacokinetic studies of doxorubicin and its metabolites, more advanced models are needed. nih.govnih.gov This includes the use of patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice. ichorlifesciences.com These models can better predict clinical outcomes and are invaluable for studying how genetic diversity among patients may influence the metabolic profile of doxorubicin and the subsequent effects of its aglycones. Furthermore, developing models that more accurately reflect human metabolism is crucial for translational research.

| Model Type | Description | Advantages for this compound Research | Limitations |

| 2D Cell Culture | Monolayers of cells grown on flat surfaces. | High-throughput screening, cost-effective. | Lacks tissue architecture and complex cell interactions. |

| 3D Organoids | Self-organizing 3D cultures derived from stem cells. | Replicates organ-specific microanatomy and function. | More complex and costly to maintain. |

| Patient-Derived Xenografts (PDX) | Implantation of patient tumor fragments into mice. ichorlifesciences.com | Preserves original tumor heterogeneity and microenvironment. | Requires immunodeficient mice, expensive. |

| Humanized Mice | Mice engrafted with human cells or tissues. | Allows study of human-specific metabolism and immune responses. | Technically challenging to create and maintain. |

Strategies for Modulating this compound Formation or Activity in Experimental Systems

To specifically investigate the functions of this compound, researchers need tools to control its formation or activity within experimental setups. This can be achieved through pharmacological or genetic manipulation of the metabolic pathways responsible for its production.

One key strategy involves identifying and targeting the specific enzymes, likely belonging to the carbonyl reductase or related families, that convert doxorubicin into its various metabolites, including the aglycones. By using small molecule inhibitors or gene-silencing techniques like RNA interference (RNAi) against these enzymes in cell culture or animal models, researchers can decrease the formation of this compound. This would allow for a clearer assessment of the parent drug's activity in the absence of this metabolite. Conversely, overexpression of these enzymes could be used to study the effects of elevated levels of this compound. Investigating potential drug-drug interactions is also a viable strategy, as co-administered drugs could alter the metabolic pathways of doxorubicin. merckmillipore.com

Application of Chemoproteomics and Biosynthetic Engineering Approaches to Anthracycline Aglycones

Biosynthetic Engineering: Anthracyclines like doxorubicin are natural products synthesized by microorganisms. rsc.org Advances in genetic and metabolic engineering allow for the manipulation of these biosynthetic pathways to create novel analogues. rsc.orgnih.gov A forward-looking strategy would be to engineer the doxorubicin-producing bacterial strains to generate anthracycline variants that are less prone to metabolic conversion into aglycones like this compound. This could lead to the development of new anthracycline drugs with improved therapeutic profiles and reduced side effects. rsc.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 7-deoxydoxorubicinone in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem laser-induced fluorescence (LIF) and mass spectrometry (MS) is the gold standard for identifying and quantifying this compound. LIF provides high sensitivity for fluorescent metabolites (detection limits ~1.0 µg L⁻¹), while MS enables structural confirmation . Fluorescence quantum yield comparisons (relative to doxorubicin) are critical for accurate quantification, as this compound shares similar fluorescence properties with its parent compound .

Q. What is the biological significance of this compound in doxorubicin metabolism?

- Methodological Answer : this compound is a therapeutically insignificant aglycone metabolite formed via hepatic or erythrocyte-mediated deglycosylation of doxorubicin. Its low plasma concentrations (1.0–2.6 µg L⁻¹ in human trials) and sparse detection in clinical samples (8/50 patients) suggest limited pharmacokinetic relevance, though it may contribute to drug inactivation . Researchers should prioritize its analysis in metabolic stability assays to distinguish active vs. inactive pathways.

Q. How does this compound differ structurally from doxorubicin, and what experimental techniques validate these differences?

- Methodological Answer : The absence of the daunosamine sugar moiety distinguishes this compound from doxorubicin. Structural validation requires tandem MS fragmentation patterns (e.g., m/z shifts corresponding to glycosidic bond cleavage) and comparative fluorescence spectroscopy (identical quantum yields to doxorubicin confirm retained chromophore integrity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo detection rates of this compound?

- Methodological Answer : Discrepancies arise from methodological differences:

- In vitro models (e.g., rat liver postmitochondrial fractions) show rapid this compound formation due to controlled enzymatic activity .

- Clinical samples exhibit lower detection rates due to matrix effects (e.g., protein binding) and sub-optimal extraction protocols .

- Recommendation : Use isotopically labeled internal standards (e.g., ¹⁴C-doxorubicin) to improve recovery rates in plasma samples and validate extraction efficiency across matrices .

Q. What experimental designs optimize the differentiation of this compound from co-eluting metabolites in HPLC assays?

- Methodological Answer :

- Employ orthogonal detection: Pair LIF (for fluorescence-based quantification) with high-resolution MS (HR-MS) to resolve isobaric interferences .

- Adjust mobile phase composition (e.g., acetonitrile:phosphate buffer gradients) to enhance chromatographic separation of aglycone metabolites .

- Validate specificity via spike-recovery experiments using synthetic this compound standards .

Q. How do fluorescence properties of this compound impact its quantification in complex biological matrices?

- Methodological Answer :

- Challenge : Autofluorescence from plasma components can obscure signal detection.

- Solution : Use spectral deconvolution (e.g., Jasco FP-6200 spectrofluorometer) to isolate this compound’s emission profile (557–602 nm) and apply matrix-matched calibration curves to correct for background interference .

- Validation : Compare LIF results with MS quantification to ensure method robustness .

Q. What gaps exist in understanding the enzymatic pathways responsible for this compound formation, and how can they be addressed?

- Methodological Answer :

- Gaps : The specific cytochrome P450 isoforms or esterases involved in deglycosylation remain poorly characterized.

- Approach :

- Use recombinant enzyme assays with chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify key metabolic pathways .

- Conduct kinetic studies in hepatocyte models to quantify metabolite formation rates .

Methodological Considerations for Future Studies

- Data Interpretation : Always contextualize this compound levels with parent drug concentrations and patient-specific factors (e.g., hepatic function) to avoid overestimating its pharmacological role .

- Ethical Compliance : For clinical studies, ensure protocols include informed consent and IRB approval, particularly when analyzing metabolites in patient-derived samples .

- Reporting Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed HPLC conditions and raw fluorescence/MS data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.